molecular formula C18H13F2NO4 B11396502 N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396502
M. Wt: 345.3 g/mol
InChI Key: CYFNYAZYLNLKFG-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique chemical structure, which includes a difluoromethoxyphenyl group and a chromene core. This combination of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromene ring.

    Introduction of the difluoromethoxyphenyl group: This step involves the reaction of the chromene intermediate with a difluoromethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Amidation: The final step involves the reaction of the intermediate with an appropriate amine, such as methylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the difluoromethoxy group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(4-(difluoromethoxy)phenyl)acetamide, N-(4-(difluoromethoxy)phenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.

    Uniqueness: The presence of the chromene core and the specific arrangement of functional groups in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H13F2NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H13F2NO4/c1-10-2-7-15-13(8-10)14(22)9-16(25-15)17(23)21-11-3-5-12(6-4-11)24-18(19)20/h2-9,18H,1H3,(H,21,23)

InChI Key

CYFNYAZYLNLKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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